Trioximinopropane
Description
Properties
CAS No. |
555-72-6 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
N-[(1E,3E)-1,3-bis(hydroxyimino)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C3H5N3O3/c7-4-1-3(6-9)2-5-8/h1-2,7-9H/b4-1+,5-2+ |
InChI Key |
NBADLTRRAFIGAE-GRSRPBPQSA-N |
Isomeric SMILES |
C(=N/O)\C(=NO)/C=N/O |
Canonical SMILES |
C(=NO)C(=NO)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioximinopropane can be synthesized through the reaction of malononitrileoxime with hydroxylamine . The reaction involves mixing malononitrileoxime with hydroxylamine under controlled temperature conditions. The reaction is typically carried out in a three-neck flask equipped with a thermometer and magnetic stirrer to ensure uniform mixing and temperature control .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trioximinopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Trioximinopropane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trioximinopropane involves its interaction with specific molecular targets. The oxime groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Reactivity
Trioximinopropane vs. Diisonitrosoacetone (DINA):
- This compound: Features three oxime groups on a propane backbone. Its instability arises from the proximity of multiple nitroso groups, which can lead to rapid decomposition under heat or mechanical stress .
- DINA: A cyclic diketone with two nitroso groups. While structurally simpler, DINA is also highly explosive and historically used in detonators. Its synthesis involves nitrosation of acetone dicarboxylic acid, a pathway partially shared with this compound .
This compound vs. Trinitrophenol (Picric Acid):
- Trinitrophenol: A nitro-aromatic compound with three nitro groups on a phenol ring. Unlike this compound, it is thermally stable but forms shock-sensitive salts (e.g., metal picrates) used in explosives. Scheduled under regulatory guidelines (Schedule 6/4) due to its hazardous nature .
- This compound: Lacks aromatic stabilization, making it more reactive but less studied in practical applications.
Stability and Hazard Profile
Regulatory Status
- DINA : Restricted under explosive material regulations.
- Trinitrophenol: Schedule 6 (poisons standard) due to toxicity and explosive risks .
Q & A
Q. How can researchers optimize the laboratory-scale synthesis of trioximinopropane while ensuring reproducibility?
Methodological Answer:
- Step 1: Reaction Parameter Variation
Systematically alter reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal yield and purity . - Step 2: Characterization
Validate products via H/C NMR, FT-IR, and HPLC (>95% purity threshold) . - Step 3: Protocol Documentation
Provide granular details (e.g., inert atmosphere requirements, stirring rates) to enable replication. Use Supporting Information sections for auxiliary data .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing
Expose samples to pH 2–12 buffers at 40°C for 14 days. Monitor degradation via LC-MS and quantify intermediates (e.g., nitroso derivatives) . - Kinetic Modeling
Fit data to first-order decay models to predict shelf-life. Report confidence intervals for degradation rates .
Q. How should researchers design experiments to assess this compound’s reactivity with common biomolecules?
Methodological Answer:
- In Vitro Incubation Studies
Simulate physiological conditions (37°C, PBS buffer) and incubate this compound with amino acids (e.g., cysteine, lysine). - Detection Methods
Use UV-Vis spectroscopy for adduct formation and H NMR to track structural changes. Include negative controls (no biomolecule) .
Advanced Research Questions
Q. What computational strategies can elucidate this compound’s mechanistic pathways in radical-mediated reactions?
Methodological Answer:
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?
Methodological Answer:
- Systematic Error Analysis
Re-examine sample preparation (e.g., crystallization solvents) and instrument calibration. Cross-validate with alternative techniques (e.g., Raman spectroscopy) . - Collaborative Verification
Share raw data with independent labs for blind analysis. Use platforms like Zenodo for transparency .
Q. What frameworks are suitable for assessing this compound’s environmental toxicity across trophic levels?
Methodological Answer:
- Tiered Ecotoxicity Testing
- Data Synthesis
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure meta-analyses .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?
Methodological Answer:
- Meta-Analysis
Aggregate literature data (e.g., ΔH, solubility) and assess biases via funnel plots. Exclude outliers with Grubbs’ test (α=0.05) . - Replication Studies
Reproduce key experiments under standardized conditions (IUPAC guidelines) .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical data sharing in collaborative this compound research?
Methodological Answer:
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
